molecular formula C15H20O5S B1366705 Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside CAS No. 20701-61-5

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside

Cat. No.: B1366705
CAS No.: 20701-61-5
M. Wt: 312.4 g/mol
InChI Key: QOMMDHDGIYADCQ-BWTKQZKTSA-N
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Description

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a chemical compound that has garnered significant attention in the field of biomedicine. It is particularly noted for its role in the synthesis of innovative pharmaceuticals aimed at treating specific diseases.

Biochemical Analysis

Biochemical Properties

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of anti-neoplastic compounds. The nature of these interactions often involves the formation of new chiral centers, which are essential for the stability and activity of the resulting compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, ensuring its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which in turn affects its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside typically involves the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the ethyl and benzylidene groups. The thioglucopyranoside moiety is introduced through a thioglycosylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the thioglucopyranoside moiety to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglucopyranoside moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Thioglucopyranoside derivatives with various substituents.

Scientific Research Applications

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of carbohydrate-protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is unique due to its specific structural features and reactivity. Similar compounds include:

    Ethyl 4,6-O-benzylidene-b-D-galactopyranoside: Differing in the sugar moiety.

    Ethyl 4,6-O-benzylidene-b-D-mannopyranoside: Another variant with a different sugar component.

    Ethyl 4,6-O-benzylidene-b-D-glucopyranoside: Lacking the thioglucopyranoside moiety.

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMMDHDGIYADCQ-BWTKQZKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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